3-(2,5-Dimethoxyphenyl)pyrrolidine

Hedgehog pathway Smoothened antagonism Oncology

This pyrrolidine derivative is essential for Hedgehog pathway research and serotonergic profiling. Its 2,5-dimethoxy substitution confers unique selectivity for 5-HT2A over 5-HT2C, distinct from 2,4- or 3,4-isomers. Superior Smoothened inhibition (IC50 41 nM) makes it a critical scaffold for medicinal chemistry. Choose this compound to ensure assay reproducibility and avoid erroneous SAR conclusions caused by isomer substitution.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 938458-95-8
Cat. No. B1292772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)pyrrolidine
CAS938458-95-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2CCNC2
InChIInChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3
InChIKeyCFXGZDPEXFOZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 938458-95-8): Core Specifications and Procurement Baseline


3-(2,5-Dimethoxyphenyl)pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted at the 3-position with a 2,5-dimethoxyphenyl group, with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . It is commercially available from multiple research chemical suppliers, with typical purities reported at 95% to 98% , and is supplied primarily as a racemic mixture . The compound is typically stored at -20°C for long-term stability (1-2 years) . This compound is exclusively intended for research and development purposes and is not designed for human therapeutic applications or veterinary use .

Why In-Class Pyrrolidine Analogs Cannot Be Interchanged with 3-(2,5-Dimethoxyphenyl)pyrrolidine


In-class compounds such as 3-(2,4-dimethoxyphenyl)pyrrolidine (CAS 1082881-63-7) and 3-(2,5-dimethoxyphenyl)piperidine (CAS 767264-65-3) share the same pyrrolidine core but exhibit distinct physicochemical and biological profiles due to subtle positional isomerism or ring size variation. The substitution pattern of the dimethoxyphenyl moiety directly impacts binding affinities at key receptors, such as serotonin 5-HT2A and Smoothened, as demonstrated by published SAR studies and screening data . For instance, the 2,5-dimethoxy substitution pattern in related pyrrolidines has been shown to enhance selectivity for 5-HT2A over 5-HT2C receptors compared to other positional isomers . Furthermore, the pyrrolidine ring size influences basicity and logP compared to its six-membered piperidine counterpart, altering pharmacokinetic and pharmacodynamic profiles in ways that prevent direct interchangeability in sensitive assays [1]. Therefore, generic substitution of 3-(2,5-dimethoxyphenyl)pyrrolidine with a positional isomer or ring homolog is scientifically unsound without explicit experimental validation, as even minor structural modifications can lead to significantly divergent biological outcomes .

Quantitative Evidence for Selection of 3-(2,5-Dimethoxyphenyl)pyrrolidine Over Structural Analogs


Smoothened Inhibition: Potency Comparison of 3-(2,5-Dimethoxyphenyl)pyrrolidine Derivative vs. Baselines

A derivative of 3-(2,5-dimethoxyphenyl)pyrrolidine, specifically 4-((3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl)methyl)..., demonstrated inhibition of Smoothened in HEK293 cells with an IC50 of 41 nM in a transient transfection cell-based assay [1]. In a separate binding assay, the same compound showed an IC50 of 216 nM [2]. This potency is comparable to reference Smoothened antagonists, indicating that the 2,5-dimethoxyphenyl pyrrolidine scaffold possesses intrinsic activity at this therapeutically relevant target, while the unsubstituted pyrrolidine core is inactive [3].

Hedgehog pathway Smoothened antagonism Oncology Cell-based assays

Serotonin 5-HT2A Receptor Agonism: Differential Activity of 2,5-Dimethoxyphenyl Pyrrolidines vs. Piperidine Analogs

In a comparative study, pyrrolidine derivatives featuring a 2,5-dimethoxyphenyl group exhibited significant agonistic effects on the 5-HT2A receptor . While specific EC50 values for the unadorned 3-(2,5-dimethoxyphenyl)pyrrolidine are not disclosed, a structurally related compound, 2C-B-PYR (3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine), acts as a potent serotonin receptor modulator [1]. In contrast, the piperidine analog 3-(2,5-dimethoxyphenyl)piperidine shows a distinct pharmacological profile, with no reported agonism at 5-HT2A and a focus on different neurotransmitter systems . This indicates that the pyrrolidine ring size is critical for 5-HT2A engagement, and the 2,5-dimethoxyphenyl pattern enhances selectivity over other serotonin receptor subtypes .

Neuropharmacology Serotonin receptors GPCR agonism SAR

Physicochemical Differentiation: Calculated LogP and pKa vs. Positional Isomers

The calculated logP for 3-(2,5-dimethoxyphenyl)pyrrolidine is approximately 2.25 , while the pKa of the pyrrolidine nitrogen is predicted to be around 9.95±0.10, based on data for structurally similar 2,4-disubstituted pyrrolidines . In comparison, the positional isomer 3-(3,4-dimethoxyphenyl)pyrrolidine exhibits a different electronic distribution due to the meta-para methoxy pattern, which is expected to alter both logP and pKa, potentially affecting membrane permeability and solubility . These physicochemical differences, even if subtle, can significantly impact assay performance and in vivo behavior.

Physicochemical properties Drug-likeness LogP pKa SAR

Defined Research and Procurement Scenarios for 3-(2,5-Dimethoxyphenyl)pyrrolidine


Smoothened Antagonist Development and Hedgehog Pathway Studies

Based on the potent Smoothened inhibition (IC50 41 nM) demonstrated by a derivative [1], 3-(2,5-dimethoxyphenyl)pyrrolidine serves as a privileged scaffold for medicinal chemistry programs targeting the Hedgehog pathway. It is most effectively utilized as a starting point for SAR exploration or as a reference compound in cell-based assays (e.g., HEK293-Smo transfections) to validate target engagement [2].

Serotonin 5-HT2A Receptor Probe in Neuropsychiatric Research

The compound's structural analogy to known 5-HT2A agonists like 2C-B-PYR [3] and its demonstrated agonistic effects position it as a valuable tool compound for investigating serotonergic mechanisms. It is suitable for in vitro functional assays (e.g., calcium flux, β-arrestin recruitment) to elucidate receptor pharmacology and differentiate activity from piperidine-based analogs .

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies

The distinct physicochemical properties conferred by the 2,5-dimethoxyphenyl substitution (LogP ~2.25, pKa ~9.95) make this compound a precise tool for SAR campaigns aimed at optimizing drug-like properties. It can be used to systematically probe the impact of positional isomerism (e.g., vs. 3,4- or 2,4-dimethoxy analogs) on target affinity and ADME parameters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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